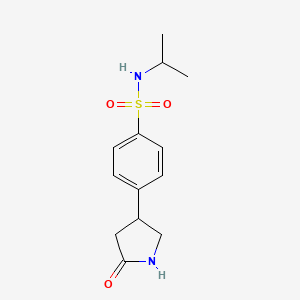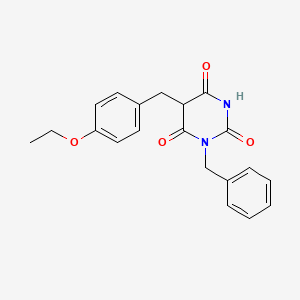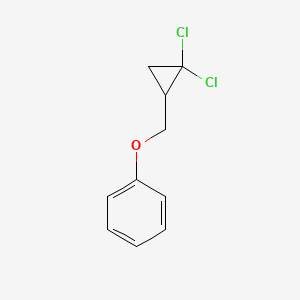amino}-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11085631.png)
2-{[(2,4-dichlorophenyl)carbonyl](2,5-dimethoxybenzyl)amino}-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-DICHLOROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DICHLOROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of key intermediates such as 2,4-dichlorobenzoyl chloride and 2,5-dimethoxybenzylamine. These intermediates are then reacted under controlled conditions to form the final compound. The reaction typically involves the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-[(2,4-DICHLOROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions may result in the replacement of the chlorine atoms with other functional groups.
科学研究应用
2-[(2,4-DICHLOROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of 2-[(2,4-DICHLOROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 2,4-Dichlorobenzoyl chloride
- 2,5-Dimethoxybenzylamine
- N-Phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Uniqueness
What sets 2-[(2,4-DICHLOROBENZOYL)(2,5-DIMETHOXYBENZYL)AMINO]-N-PHENYL-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C30H26Cl2N2O4S |
|---|---|
分子量 |
581.5 g/mol |
IUPAC 名称 |
2-[(2,4-dichlorobenzoyl)-[(2,5-dimethoxyphenyl)methyl]amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C30H26Cl2N2O4S/c1-37-21-12-14-25(38-2)18(15-21)17-34(29(36)22-13-11-19(31)16-24(22)32)30-27(23-9-6-10-26(23)39-30)28(35)33-20-7-4-3-5-8-20/h3-5,7-8,11-16H,6,9-10,17H2,1-2H3,(H,33,35) |
InChI 键 |
IJUMSZHGVWJNCO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CN(C2=C(C3=C(S2)CCC3)C(=O)NC4=CC=CC=C4)C(=O)C5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,4R,9bR)-4-(2-fluorophenyl)-8-iodo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11085551.png)
![4-Benzoyl-3-hydroxy-1-oxa-7,9-diaza-spiro[4.5]dec-3-ene-2,6,8,10-tetraone](/img/structure/B11085553.png)


![N-[2-(biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11085565.png)
![6-amino-1-(2-chlorophenyl)-3-methyl-4,4-bis(trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11085575.png)
![ethyl 4-{[(2Z)-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11085599.png)
![2-[(5E)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11085606.png)

![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11085620.png)
![6-tert-butyl-3-[(4-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11085626.png)
![3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11085627.png)
![1-(2-Ethoxy-2-oxoethyl)-3-hydroxy-1-azoniabicyclo[2.2.2]octane](/img/structure/B11085639.png)
![3-(4'H-spiro[cyclohexane-1,3'-isoquinolin]-1'-yl)-2H-chromen-2-one](/img/structure/B11085641.png)
